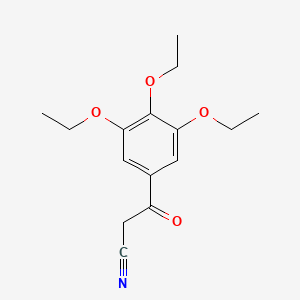

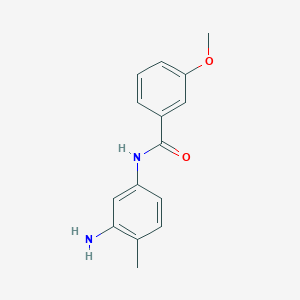

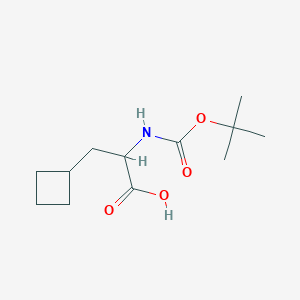

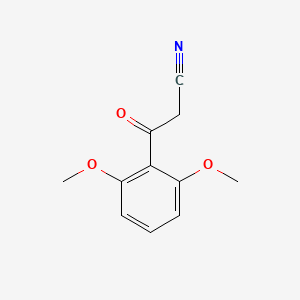

N-(3-Amino-4-methylphenyl)-3-methoxybenzamide

Descripción general

Descripción

“N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It is a raw material and intermediate in the synthesis of many drug candidates .

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize this compound . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Chemical Reactions Analysis

The synthesis of “N-(3-Amino-4-methylphenyl)benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the coexistence of parallel by-products and serial by-products .

Aplicaciones Científicas De Investigación

Drug Synthesis Intermediary

N-(3-Amino-4-methylphenyl)-3-methoxybenzamide: serves as a crucial building block in the synthesis of various drug candidates. It is often used as an intermediate in the production of pharmaceuticals that target a range of diseases. The compound’s ability to undergo selective acylation makes it valuable for creating specific drug molecules with desired pharmacological properties .

Kinetics Study in Microflow Systems

The compound has been studied for its reaction kinetics within microflow systems. This research is significant for understanding the synthesis process of the compound on a micro-scale, which can lead to more efficient production methods. The kinetics parameters obtained from such studies can optimize reaction conditions, improving yield and selectivity .

Computational Fluid Dynamics (CFD) Modeling

This compound: has been the subject of computational fluid dynamics modeling. CFD provides insights into the flow synthesis of the compound, which is essential for scaling up production and ensuring consistent quality in the manufacturing process .

Selective Acylation Research

Selective acylation is a critical reaction in organic chemistry, and This compound is used to study this process. Understanding the selective acylation can lead to more targeted and efficient synthesis routes for various amide compounds .

Medicinal Chemistry

In medicinal chemistry, this compound is a valuable raw material and intermediate. Its structural features allow for the creation of diverse medicinal agents, and its role in the synthesis of drug candidates is pivotal for the development of new medications .

Optimization of Synthesis Routes

Optimizing synthesis routes using This compound can lead to more sustainable and environmentally friendly production methods. By minimizing steps and reagent consumption, the compound aids in developing greener chemical processes .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-amino-4-methylphenyl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-6-7-12(9-14(10)16)17-15(18)11-4-3-5-13(8-11)19-2/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOGQGLGNVKJSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)

amine](/img/structure/B1323259.png)